molecular formula C11H13NO5 B1655264 N-Carbomethoxy-L-tyrosine CAS No. 338386-45-1

N-Carbomethoxy-L-tyrosine

Cat. No. B1655264
CAS RN: 338386-45-1
M. Wt: 239.22 g/mol
InChI Key: FLXYBPYOUFSWKY-VIFPVBQESA-N
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Description

N-Carbomethoxy-L-tyrosine is a chemical compound with the molecular formula C11H13NO5 . It is a derivative of the amino acid tyrosine, which is a key precursor for the synthesis of various functional substances .


Chemical Reactions Analysis

Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . Another study mentions the electrocatalytic oxidation of L-tyrosine .

Scientific Research Applications

  • Peptide Synthesis : A study by Iselin, Feurer, and Schwyzer (1955) focused on the synthesis of complex peptides using activated ester methods. They found that cyanomethyl esters, including those derived from N-Carbomethoxy-L-tyrosine, are useful for preparing complex peptides without causing racemisation.

  • Biotechnological Production : Chávez-Béjar et al. (2012) discussed the biotechnological production of L-tyrosine and its derivatives, highlighting metabolic pathways and microbial strain development for overproduction of L-tyrosine, which is a precursor for various industrial and pharmaceutical applications [Chávez-Béjar et al., 2012].

  • Biocatalytic Derivatization : Tan et al. (2020) reviewed the derivatization of L-tyrosine, including its derivatives, through enzymatic biocatalysts. They highlighted the production processes and challenges associated with producing valuable chemicals for the pharmaceutical, food, and cosmetics industries [Tan et al., 2020].

  • Polymer Development : Bourke and Kohn (2003) discussed how derivatives of L-tyrosine, like N-Carbomethoxy-L-tyrosine, are used to generate diphenolic monomers for biodegradable polymers. These polymers have applications in drug delivery and tissue engineering [Bourke and Kohn, 2003].

  • Biocatalytic Production : A study by Ujváry1 and Nachman (2002) explored the synthesis of tyrosine analogs for use in peptides. They demonstrated that these analogs could enhance the lipophilicity and tissue permeability of neuropeptides [Ujváry1 and Nachman, 2002].

  • of L-tyrosine directly from glucose, which could have industrial applications [Xu et al., 2020].
  • Metabolic Engineering for Overproduction : Gold et al. (2015) applied targeted metabolomics to evaluate strategies for increasing the availability of intracellular L-tyrosine in yeast, which is a precursor for various secondary metabolites. Their engineering strategies combined localized and global pathway engineering [Gold et al., 2015].

  • Role in Disease Treatment : Willemsen et al. (2010) discussed tyrosine hydroxylase deficiency, an autosomal recessive disorder resulting from cerebral catecholamine deficiency. They highlighted that most patients with this deficiency could be successfully treated with L-dopa, a derivative of L-tyrosine [Willemsen et al., 2010].

  • Understanding Tyrosine Metabolism : Lerner (1949) investigated the metabolism of phenylalanine and tyrosine, showing that tyrosine can be converted to various compounds and is involved in the metabolism of lipids, carbohydrates, and proteins [Lerner, 1949].

  • Applications in Sensor Technology : Atta et al. (2020) developed an electrochemical sensor for the simultaneous determination of various compounds including tyrosine. This sensor, which uses carbon nanotubes and poly(hydroquinone), has potential applications in monitoring diseases like Parkinson's [Atta et al., 2020].

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-17-11(16)12-9(10(14)15)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3,(H,12,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYBPYOUFSWKY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbomethoxy-L-tyrosine

CAS RN

338386-45-1
Record name N-Carbomethoxy-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338386451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-(4-hydroxyphenyl)-2-[(methoxycarbonyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBOMETHOXY-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLZ157AI2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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